2-Chloropropan-1-amine hydrochloride
Overview
Description
2-Chloropropan-1-amine hydrochloride: is an organic compound with the molecular formula C3H9Cl2N . It is a white to yellow solid that is soluble in water. This compound is primarily used in organic synthesis and as an intermediate in the production of various chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chlorination of Propan-1-amine: One common method involves the chlorination of propan-1-amine using thionyl chloride or phosphorus trichloride under controlled conditions to produce 2-chloropropan-1-amine.
Industrial Production Methods: Industrially, the compound can be produced by the reaction of propan-1-amine with chlorine gas in the presence of a catalyst, followed by treatment with hydrochloric acid to yield the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Chloropropan-1-amine hydrochloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding amides or nitriles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution: Produces various substituted amines, alcohols, or thiols.
Oxidation: Forms amides or nitriles.
Reduction: Yields primary amines.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
- Employed in the production of acrylamides and polyacrylamides .
Biology and Medicine:
- Investigated for its potential use in drug development, particularly in the synthesis of compounds with biological activity .
Industry:
Mechanism of Action
The mechanism of action of 2-chloropropan-1-amine hydrochloride involves its ability to act as a nucleophile or electrophile in chemical reactions. The chlorine atom can be substituted by other nucleophiles, leading to the formation of various derivatives. The compound can also participate in oxidation and reduction reactions, altering its chemical structure and properties .
Comparison with Similar Compounds
2-Chloropropan-1-amine: The free base form of the hydrochloride salt, used in similar applications but with different solubility and reactivity properties.
2-Methylaziridine: A related compound with a similar structure but different reactivity due to the presence of an aziridine ring.
1-Chloropropan-2-amine: An isomer with the chlorine atom on a different carbon, leading to different chemical behavior and applications.
Properties
IUPAC Name |
2-chloropropan-1-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8ClN.ClH/c1-3(4)2-5;/h3H,2,5H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBDRUDRPGMLHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6266-35-9 | |
Record name | Propylamine, 2-chloro-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006266359 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC36873 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36873 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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